1-(1H-pyrrol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-pyrrol-1-yl)ethanamine, is a nitrogen-containing heterocyclic compound. It features a pyrrole ring attached to an ethanamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
It’s known that it can be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations .
Biochemical Pathways
The compound’s role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may influence pathways involving these isoindolones .
Result of Action
Its role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may have effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-pyrrol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide and acetonitrile. The reaction mixture is heated to reflux for 12 hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrrole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-(1H-pyrrol-2-yl)ethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(1H-pyrrol-1-yl)ethanamine
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- Pyrrolidine derivatives
Comparison: 1-(1H-pyrrol-2-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDNQPIQHCAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.